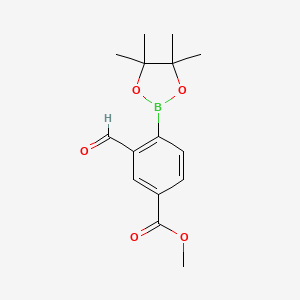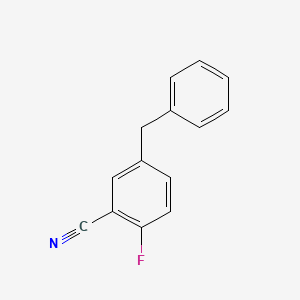
5-Benzyl-2-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-2-fluorobenzonitrile is an organic compound with the molecular formula C14H10FN It is a derivative of benzonitrile, where a benzyl group and a fluorine atom are substituted at the 5th and 2nd positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-Benzyl-2-fluorobenzonitrile typically involves the substitution of a halogenated benzonitrile with a benzyl group. One common method is the halogen substitution reaction, where a chloro-benzonitrile reacts with potassium fluoride in an aprotic polar solvent like sulfolane, under high temperatures (200-250°C) to yield the fluoro-benzonitrile . The benzyl group can then be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids or benzamides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
Oxidation: Benzoic acids or benzamides.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Benzyl-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-2-fluorobenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways would vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzonitrile: Lacks the benzyl group, making it less bulky and potentially less reactive in certain contexts.
5-Benzylbenzonitrile: Lacks the fluorine atom, which may affect its reactivity and interactions with other molecules.
Uniqueness
5-Benzyl-2-fluorobenzonitrile is unique due to the presence of both a benzyl group and a fluorine atom, which can influence its chemical reactivity and physical properties. The combination of these substituents can make it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propiedades
Fórmula molecular |
C14H10FN |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
5-benzyl-2-fluorobenzonitrile |
InChI |
InChI=1S/C14H10FN/c15-14-7-6-12(9-13(14)10-16)8-11-4-2-1-3-5-11/h1-7,9H,8H2 |
Clave InChI |
KJECTCZUQCGKTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






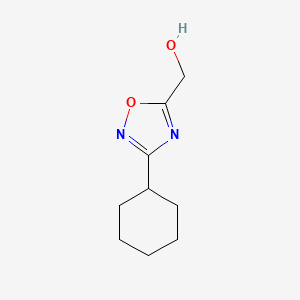
![3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol](/img/structure/B15334855.png)

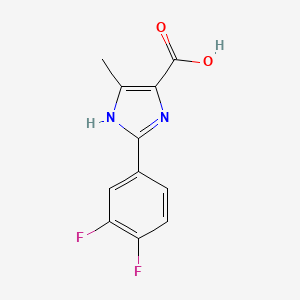
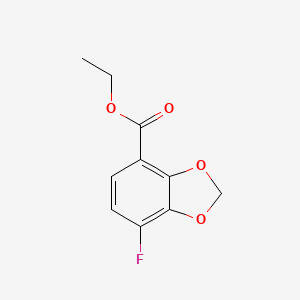
![(2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B15334880.png)
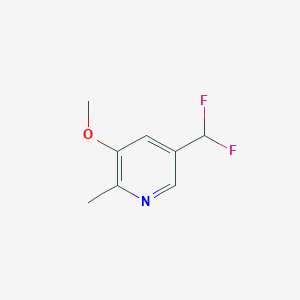
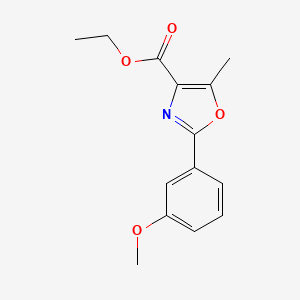
![Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate](/img/structure/B15334905.png)
